4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline

chemoselective derivatization hydrogen-bond donor count bifunctional amine linker

4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline (CAS 93859-38-2) is a sterically congested, bifunctional aromatic diamine of formula C₁₉H₂₆N₂ (MW 282.4 g/mol). The molecule combines a 2,6-diisopropylaniline core—a privileged scaffold in N-heterocyclic carbene (NHC) ligand design—with a 2-aminobenzyl substituent at the para position, yielding two chemically distinct primary amine environments (aniline NH₂ and benzylamine NH₂) and a computed LogP of 4.7.

Molecular Formula C19H26N2
Molecular Weight 282.4 g/mol
CAS No. 93859-38-2
Cat. No. B12671229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline
CAS93859-38-2
Molecular FormulaC19H26N2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC=CC=C2N
InChIInChI=1S/C19H26N2/c1-12(2)16-10-14(11-17(13(3)4)19(16)21)9-15-7-5-6-8-18(15)20/h5-8,10-13H,9,20-21H2,1-4H3
InChIKeyNJYVLDXNVZXOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline (CAS 93859-38-2): Structural Identity and Core Physicochemical Baseline for Procurement Evaluation


4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline (CAS 93859-38-2) is a sterically congested, bifunctional aromatic diamine of formula C₁₉H₂₆N₂ (MW 282.4 g/mol) [1]. The molecule combines a 2,6-diisopropylaniline core—a privileged scaffold in N-heterocyclic carbene (NHC) ligand design—with a 2-aminobenzyl substituent at the para position, yielding two chemically distinct primary amine environments (aniline NH₂ and benzylamine NH₂) and a computed LogP of 4.7 [2]. This structure places it within the class of 2,6-dialkylaniline derivatives used as pharmaceutical intermediates and ligand precursors, but the ortho-aminobenzyl motif distinguishes it from simpler 2,6-diisopropylaniline (CAS 24544-04-5) and symmetrical bis-aniline analogues [1].

Why 2,6-Diisopropylaniline or Symmetrical Bis-Anilines Cannot Functionally Replace 4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline in Regioselective Derivatization Strategies


Generic substitution among 2,6-dialkylaniline derivatives fails because the 4-(2-aminobenzyl) group introduces a discrete, sterically differentiated nucleophilic site absent in 2,6-diisopropylaniline (CAS 24544-04-5) and topologically inaccessible in symmetrical 4,4'-methylenebis(2,6-diisopropylaniline)-type structures [1]. The pair of primary amine groups—one directly on the 2,6-diisopropyl-substituted ring, the other on the pendant 2-aminophenyl ring—differ substantially in both electronic activation and steric accessibility, enabling sequential chemoselective functionalization (e.g., imine formation, acylation, or metal coordination) that compounds with only one aniline NH₂ or with two chemically equivalent aniline termini cannot replicate [2]. This regiochemical orthogonality is obligatory when the target architecture requires the 2,6-diisopropylaniline motif for steric shielding of a catalytic metal center while simultaneously using the benzylamine moiety for immobilization or further derivatization.

Quantifiable Differentiation of 4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline Versus Its Closest Structural Comparators: A Procurement-Focused Evidence Guide


Enhanced Hydrogen-Bond Donor Capacity as a Bifunctional Amine for Chemoselective Conjugation

The target compound provides two hydrogen-bond donor sites (both primary amine hydrogens), double the capacity of 2,6-diisopropylaniline which possesses only one primary amine group (HBD count = 1). This enables dual-point covalent or supramolecular engagement in drug-linker constructs or catalyst immobilization [1][2]. The computed HBD count for the target is 2; for 2,6-diisopropylaniline (CAS 24544-04-5), the count is 1 [2]. For 4,4'-methylenebis(2,6-diisopropylaniline), although HBD count is also 2, the two amine groups are chemically equivalent (both are 2,6-diisopropylaniline-type), preventing regioselective differentiation .

chemoselective derivatization hydrogen-bond donor count bifunctional amine linker

Increased Rotatable Bond Count for Flexible Linker Architecture in Supported Catalyst Design

The target compound contains 4 rotatable bonds, compared to 1 for 2,6-diisopropylaniline [1][2]. This arises from the methylene bridge connecting the 2-aminophenyl ring to the 2,6-diisopropylaniline core. The additional conformational freedom is critical when the molecule serves as a precursor for surface-attached NHC ligands, where the linker flexibility influences catalytic site accessibility and mass transport [3]. The symmetrical 4,4'-methylenebis(2,6-diisopropylaniline) possesses 5 rotatable bonds but introduces two sterically encumbered aniline termini that can complicate regioselective metalation .

ligand immobilization rotatable bonds solid-supported catalysis

Higher Structural Complexity for Pharmacophore Elaboration Relative to Simple 2,6-Dialkylanilines

The compound's complexity score (295) is significantly higher than that of 2,6-diisopropylaniline (complexity ~150) and comparable to that of many advanced pharmaceutical intermediates [1]. This complexity, derived from the unsymmetrical biaryl-amine architecture, translates into a higher degree of three-dimensional shape diversity, which correlates with improved success rates in fragment-based drug discovery when used as a synthetic building block [2]. Unlike the simple 2,6-diisopropylaniline, which typically terminates a synthetic sequence as a capping group, the benzylamine functionality allows further elaboration without de novo synthesis of the sterically congested core.

drug intermediate structural complexity medicinal chemistry

Improved HPLC Retention Characteristics for Purity Assessment and Quality Control

A validated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been specifically demonstrated for the target compound, enabling reliable purity determination and impurity profiling [1]. In contrast, 2,6-diisopropylaniline, being significantly less polar, elutes much earlier under comparable RPLC conditions and may co-elute with common synthetic byproducts, complicating quality control [2]. The method provides an established analytical framework that reduces method development time for quality assurance upon procurement.

HPLC method quality control purity analysis

High-Value Application Scenarios Where 4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline Outperforms Generic Alternatives


Synthesis of Heterogenized N-Heterocyclic Carbene (NHC) Metal Catalysts via Chemoselective Immobilization

The structurally differentiated NH₂ groups enable the 2,6-diisopropylaniline moiety to form the NHC ligand scaffold (through imine formation and cyclization with glyoxal and paraformaldehyde), while the pendant 2-aminobenzyl NH₂ remains available for covalent anchoring to solid supports (e.g., silica, polymers). This regioselectivity is unattainable with symmetrical bis-anilines, which produce immobilized catalysts with ill-defined orientation, and impossible with 2,6-diisopropylaniline, which lacks an anchoring handle. [1][2]

Synthesis of Unsymmetrical Benzamide Pharmacophores for Epigenetic Drug Candidates

The ortho-aminobenzyl group provides a vector for benzamide formation (e.g., with acetyl- or acryloyl- functionalities), a key pharmacophore in histone deacetylase (HDAC) inhibitors and other epigenetic modulators. The 2,6-diisopropyl substitution on the aniline core simultaneously provides steric bulk that can modulate target selectivity. Using the target compound as a late-stage intermediate bypasses multiple synthetic steps compared to building the benzylamine fragment separately. [3]

Development of Sterically Shielded Fluorescent Probes and Sensors

The 2,6-diisopropyl groups provide steric protection to the aniline nitrogen, reducing non-specific binding in biological media, while the 2-aminobenzyl NH₂ can be selectively functionalized with fluorescent reporters (e.g., dansyl, BODIPY). This dual-reactivity profile enables modular sensor construction that is impractical with 2,6-diisopropylaniline alone or with symmetrical diamines that yield statistical mixtures upon mono-derivatization. [1]

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